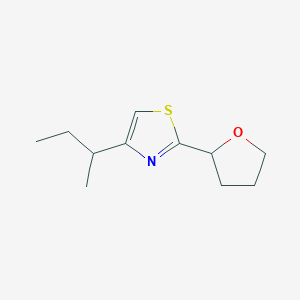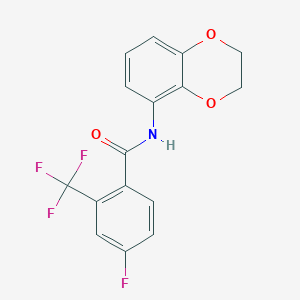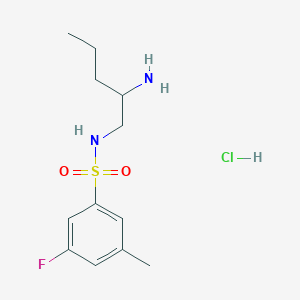
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOXT and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is still under investigation. However, studies have shown that BOXT can interact with metal ions such as copper and iron, leading to changes in their fluorescence properties. BOXT has also been shown to inhibit the activity of certain enzymes, suggesting its potential use in drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects. However, further studies are needed to determine the long-term effects of BOXT on living organisms.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. BOXT is also relatively easy to synthesize and has a high yield. However, one of the limitations of using BOXT is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole. One of the significant areas of research is the development of new drugs based on BOXT's inhibitory properties. Another future direction is the investigation of BOXT's potential use in detecting metal ions in living organisms. Additionally, further studies are needed to determine the long-term effects of BOXT on living organisms and its potential toxicity.
Synthesis Methods
The synthesis of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been achieved using different methods. One of the most common methods is the reaction between 2-oxo-1,3-thiazolidine and 1-bromo-4-butanol in the presence of a base such as potassium carbonate. The reaction results in the formation of BOXT as a white solid with a yield of up to 90%.
Scientific Research Applications
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been studied for its potential applications in different fields of scientific research. One of the significant applications of BOXT is its use as a fluorescent probe for detecting metal ions such as copper and iron. BOXT has also been studied for its potential use in the development of new drugs for treating diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
4-butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-8(2)9-7-14-11(12-9)10-5-4-6-13-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAMTPOKASDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)